4-Hydroxy-2-oxohexanoic acid
Description
Properties
Molecular Formula |
C6H10O4 |
|---|---|
Molecular Weight |
146.14 g/mol |
IUPAC Name |
4-hydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O4/c1-2-4(7)3-5(8)6(9)10/h4,7H,2-3H2,1H3,(H,9,10) |
InChI Key |
ALFQPWXBAWHVDP-UHFFFAOYSA-N |
SMILES |
CCC(CC(=O)C(=O)O)O |
Canonical SMILES |
CCC(CC(=O)C(=O)O)O |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
4-Hydroxy-2-oxohexanoic acid plays a crucial role in metabolic processes. It is involved in:
- Energy metabolism : It participates in the citric acid cycle, influencing energy production within cells.
- Amino acid metabolism : The compound's interactions with amino acids suggest a role in nitrogen metabolism, which is essential for synthesizing proteins.
Pharmaceuticals
The compound's biological activity makes it a candidate for pharmaceutical applications:
- Metabolite identification : It has been identified as a metabolite in Escherichia coli, indicating its potential use as a biomarker for metabolic studies .
- Antimicrobial properties : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial effects, which could be explored for developing new antibiotics.
Food Industry
In the food sector, this compound has been studied for its:
- Flavoring agent potential : Its unique properties may allow it to be used as a flavor enhancer or preservative due to antimicrobial characteristics.
Case Studies and Research Findings
- Metabolic Pathways in Bacteria :
- Pharmaceutical Research :
-
Food Safety Studies :
- Investigations into the antimicrobial properties of this compound have shown promise in enhancing food safety by inhibiting pathogenic bacteria in food products.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or metabolic relationships with 4-hydroxy-2-oxohexanoic acid:
2-Hydroxyhexa-2,4-dienoic Acid (C₆H₈O₃)
- Structure : A conjugated diene carboxylic acid with hydroxyl and double bonds at C2 and C4 .
- Role: Serves as the direct precursor to this compound via TesE-catalyzed hydration .
- Enzymes : TesD (hydrolase) and TesE (hydratase) in C. testosteroni; mhpD (hydratase) in Escherichia coli .
- Pathway : Meta-cleavage pathway of testosterone degradation .
4-Hydroxy-2-oxovalerate (C₅H₈O₄)
- Structure : A shorter-chain (C5) keto acid with hydroxyl and ketone groups at C4 and C2 .
- Role : Substrate for aldolases like TesG, which cleave it into acetyl-CoA and pyruvate .
- Contrast: Shorter chain length limits its role to earlier steps in degradation pathways compared to this compound .
3-Hydroxy-3-methyl-2-oxopentanoic Acid (C₆H₁₀O₃)
- Structure : Branched keto acid with a methyl group at C3 .
- Contrast: Structural branching differentiates its metabolic fate from linear keto acids like this compound .
Enzymatic Specificity and Pathway Integration
- Substrate Specificity: TesE in C. testosteroni exclusively hydrates 2-hydroxyhexa-2,4-dienoic acid to form this compound, demonstrating high specificity for conjugated diene substrates . In contrast, mhpD in E. coli catalyzes the same reaction but operates in aromatic compound degradation pathways .
- Evolutionary Conservation: Homologues like HsaEFG in M. tuberculosis (40–53% amino acid identity with TesEFG) perform analogous roles in cholesterol catabolism, though gene knockout studies suggest redundancy in M. tuberculosis .
Metabolic Fate and Downstream Products
Key Differences in Pathways
- Testosterone Degradation: this compound is a central intermediate in the meta-cleavage pathway, linking steroid ring cleavage to energy production via pyruvate . 2-Hydroxyhexa-2,4-dienoic acid precedes it, while 9,17-dioxo-1,2,3,4,10,19-hexanorandrostan-5-oic acid (DOHNAA) is a downstream product .
- Cholesterol Catabolism: In M.
Preparation Methods
Natural Production in Escherichia coli
4-Hydroxy-2-oxohexanoic acid is natively produced in Escherichia coli K12 (strain MG1655) as part of its metabolic network. The compound arises during the degradation of aromatic compounds or modified fatty acids, though the exact pathway remains partially characterized. Genomic analyses suggest its formation may involve β-oxidation intermediates or ketoacid transformations, but experimental validation is limited.
Engineered Biosynthesis via Recombinant Strains
Recent advances in metabolic engineering have enabled the heterologous production of this compound. For instance, overexpression of the tesE gene from Comamonas testosteroni TA441 in E. coli BL21(DE3) facilitates the conversion of 2-hydroxyhexa-2,4-dienoic acid to this compound. This approach leverages the hydratase activity of TesE, which catalyzes the hydration of the α,β-unsaturated dienoic acid to form the β-hydroxy-keto acid.
Enzymatic Conversion Pathways
TesE Hydratase-Catalyzed Synthesis
The most well-documented method for synthesizing this compound involves the enzyme TesE, a hydratase isolated from Comamonas testosteroni TA441. TesE converts 2-hydroxyhexa-2,4-dienoic acid (X5P-1 ) into this compound through a stereospecific hydration reaction. Key experimental details include:
Intermediate Isolation and Characterization
During testosterone degradation in C. testosteroni TA441, 2-hydroxyhexa-2,4-dienoic acid is generated via the meta-cleavage of 4,5-9,10-diseco-3-hydroxy-5,9,17-trioxoandrosta-1(10),2-dien-4-oic acid by the hydrolase TesD. The dienoic acid intermediate is subsequently hydrated by TesE, yielding this compound. Isolation of this intermediate involves:
-
Extraction : Acidification of the reaction mixture to pH 2.0 followed by ethyl acetate extraction.
-
Chromatography : Purification via reversed-phase HPLC (Inertsil ODS-3 column, CH₃CN/CH₃OH/H₂O/TFA mobile phase).
Chemical Synthesis Approaches
While biological methods dominate the literature, chemical synthesis routes remain underexplored. Hypothetical pathways based on the compound’s structure include:
Oxidation of 4-Hydroxyhexanoic Acid
Selective oxidation of the C-2 position in 4-hydroxyhexanoic acid could yield the target molecule. Potential oxidants include pyridinium chlorochromate (PCC) or Jones reagent, though overoxidation risks necessitate careful optimization.
Knoevenagel Condensation Followed by Hydrolysis
A two-step strategy might involve:
-
Condensation of ethyl acetoacetate with propionaldehyde to form a α,β-unsaturated ketone.
-
Hydrolysis and decarboxylation to introduce the oxo and hydroxy groups.
However, no peer-reviewed studies validating this route were identified in the provided sources, highlighting a gap in current synthetic organic chemistry research.
Purification and Analytical Characterization
High-Performance Liquid Chromatography (HPLC)
Post-synthesis purification typically employs reversed-phase HPLC under the following conditions:
| Parameter | Specification |
|---|---|
| Column | Inertsil ODS-3 (250 × 20 mm) |
| Mobile Phase | CH₃CN:CH₃OH:H₂O:TFA (50:10:40:0.05) |
| Flow Rate | 8 mL/min |
| Temperature | 40°C |
| Detection | UV at 280–316 nm |
Q & A
Basic Research Questions
Q. What is the role of 4-hydroxy-2-oxohexanoic acid in microbial steroid degradation pathways?
- This compound is a key intermediate in the catabolism of steroids such as testosterone and cholesterol in bacteria like Comamonas testosteroni TA441 and Mycobacterium tuberculosis. It is produced via hydration of 2-hydroxyhexa-2,4-dienoic acid by the enzyme TesE (or homologs like HsaE) and further cleaved into pyruvate and propionyl-CoA by aldolases (e.g., TesG/HsaF) .
- Methodological Insight : To confirm its role, researchers should perform in vitro enzyme assays using purified TesE and TesG, coupled with LC-MS to track intermediate formation .
Q. How can this compound be detected and quantified in microbial cultures?
- Use metabolomic profiling techniques such as GC-MS or LC-MS with stable isotope-labeled internal standards. For example, orthogonal partial least squares discriminant analysis (OPLS-DA) can differentiate metabolites between experimental conditions, as demonstrated in metabolomic studies comparing pig serum .
- Experimental Design : Include negative controls (e.g., gene knockout strains lacking tesE/tesG) to validate specificity .
Advanced Research Questions
Q. How do conflicting reports on HsaEFG enzyme activity in Rhodococcus strains affect our understanding of this compound metabolism?
- Despite homology to C. testosteroni TesEFG, gene knockout studies in Rhodococcus strains show HsaEFG is not essential for growth on cholesterol, suggesting alternative pathways or regulatory mechanisms .
- Resolution Strategy : Conduct comparative transcriptomics and proteomics in wild-type vs. hsaEFG mutants under cholesterol-induced conditions to identify compensatory pathways .
Q. What enzymatic mechanisms drive the cleavage of this compound into pyruvate and propionyl-CoA?
- TesG (a 4-hydroxy-2-oxovalerate aldolase) catalyzes the retro-aldol cleavage of this compound. Structural studies of TesG reveal conserved catalytic residues (e.g., lysine and glutamate) essential for substrate binding and cleavage .
- Methodology : Use X-ray crystallography to resolve enzyme-substrate complexes and site-directed mutagenesis to validate catalytic residues .
Q. How do regulatory proteins like KstR influence the expression of genes involved in this compound metabolism?
- TetR-type regulators (e.g., KstR in M. tuberculosis) repress cholesterol catabolic genes until steroid substrates are present. Chromatin immunoprecipitation (ChIP-seq) and electrophoretic mobility shift assays (EMSAs) can map KstR binding sites upstream of tes or hsa gene clusters .
- Experimental Design : Compare gene expression profiles in ΔkstR mutants vs. wild-type strains under cholesterol induction using RNA-seq .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in the functional annotation of enzymes involved in this compound metabolism across species?
- Homology-based annotations (e.g., HsaEFG vs. TesEFG) often lack experimental validation. Apply in vitro reconstitution assays with heterologously expressed enzymes and substrates (e.g., 2-hydroxyhexa-2,4-dienoic acid) to verify activity .
- Critical Step : Cross-reference enzyme kinetics (e.g., kcat/Km) with phylogenetically diverse homologs to identify conserved catalytic features .
Methodological Resources
Q. What systematic review strategies are recommended for synthesizing data on this compound in microbial metabolism?
- Follow PRISMA guidelines and use databases like PubMed, Web of Science, and specialized repositories (e.g., MetaCyc) for pathway annotations. Avoid overreliance on Google Scholar due to reproducibility limitations .
- Key Tools : Utilize the Cochrane Handbook for Systematic Reviews to design search strings (e.g., "this compound AND (TesE OR HsaE)") and assess study bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
